Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
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Overview
Description
Molecular Structure Analysis
The compound contains an indole group, a pyrazine group, and an oxadiazole group. Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Pyrazine is a basic six-membered ring with two nitrogen atoms. Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the indole group is known to undergo electrophilic substitution due to excessive π-electrons delocalization .Scientific Research Applications
Anti-Cancer Activity
A study on the synthesis and anti-cancer activity of new pyrazolinyl-indole derivatives, including compounds structurally related to Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone, demonstrated significant cytotoxic activities against various cancer cell lines. Preliminary screenings carried out by the National Cancer Institute (USA) showed that certain compounds exhibited remarkable cytotoxic activities against nine types of cancer cell lines, including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancers. Molecular docking simulation studies were performed to validate the activity on the epidermal growth factor receptor (EGFR) tyrosine kinase (Khalilullah et al., 2022).
Inhibitors of Fructose-1,6-bisphosphatase (FBPase)
Research on novel heteroaromatic organofluorine inhibitors identified potent inhibitor lead compounds of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. Among the best inhibitors were compounds structurally similar to this compound. These compounds displayed IC50 values comparable to that of the natural inhibitor of murine FBPase, showcasing their potential in regulating glucose production (Rudnitskaya et al., 2009).
Synthesis and Antimicrobial Activity
The synthesis of new indole derivatives containing pyrazoles, including compounds similar to this compound, demonstrated potential antitumor activity. These compounds were developed using 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide as a key intermediate and tested in-vitro for tumor cell-growth inhibition (Farghaly, 2010).
Antimicrobial, Antiinflammatory, and Antiproliferative Activities
Studies on heterocycles derived from nitroindole-carbohydrazides and fluorochlorobromoindole-carbohydrazides revealed compounds with significant antimicrobial, antiinflammatory, and antiproliferative activities. These studies included derivatives of this compound, showcasing their potential in medical applications (Narayana et al., 2009).
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care. It’s intended for research use only.
Future Directions
The future research directions for this compound could be vast, given the wide range of biological activities exhibited by indole derivatives . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c21-15(20-8-5-10-3-1-2-4-12(10)20)14-18-13(19-22-14)11-9-16-6-7-17-11/h1-4,6-7,9H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWRYLSGIHSVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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